molecular formula C20H25NO4 B12290119 11beta-Hydroperoxy Dienogest

11beta-Hydroperoxy Dienogest

Cat. No.: B12290119
M. Wt: 343.4 g/mol
InChI Key: RLOFVNFCBUJNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 11beta-Hydroperoxy Dienogest involves several steps, starting from dienogest. The synthetic route typically includes the hydroperoxidation of dienogest at the 11beta position. The reaction conditions often involve the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a suitable catalyst .

Chemical Reactions Analysis

11beta-Hydroperoxy Dienogest undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 11beta-Hydroperoxy Dienogest is not well-documented. as a derivative of dienogest, it likely interacts with similar molecular targets. Dienogest acts as an agonist at the progesterone receptor with weak affinity but has a potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also exhibits antiandrogenic effects .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

2-(11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile

InChI

InChI=1S/C20H25NO4/c1-19-11-17(25-24)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,23)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3

InChI Key

RLOFVNFCBUJNAR-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)OO

Origin of Product

United States

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